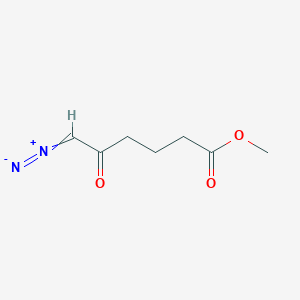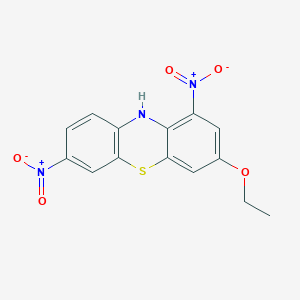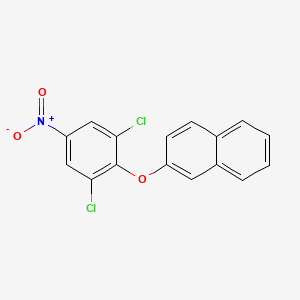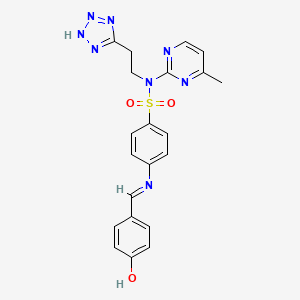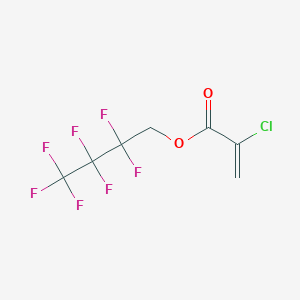
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,4,4,4-heptafluorobutanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, resulting in the formation of addition products.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Catalysts: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are used in esterification reactions.
Major Products Formed
Substitution Products: Compounds with substituted chlorine atoms.
Addition Products: Compounds formed by the addition of electrophiles to the double bond.
Polymers: Fluorinated polymers with enhanced chemical and thermal stability.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants with enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester and chloroprop-2-enoate moieties can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The fluorine atoms contribute to the compound’s hydrophobicity and chemical stability, making it suitable for applications requiring resistance to harsh conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate moiety instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains an acrylate group instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutylamine: An amine derivative with similar fluorinated properties.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is unique due to its combination of a chloroprop-2-enoate moiety with a highly fluorinated butyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
74359-14-1 |
|---|---|
Formule moléculaire |
C7H4ClF7O2 |
Poids moléculaire |
288.55 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H4ClF7O2/c1-3(8)4(16)17-2-5(9,10)6(11,12)7(13,14)15/h1-2H2 |
Clé InChI |
SNTQAKVWVGWLDU-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




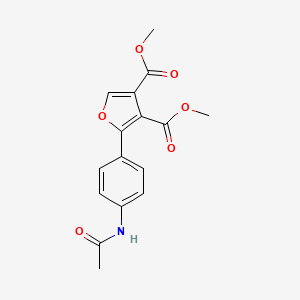

![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
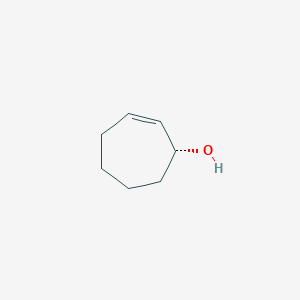
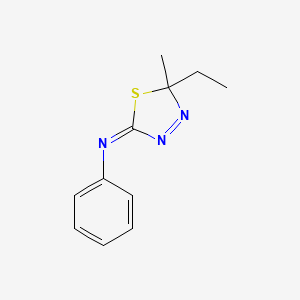
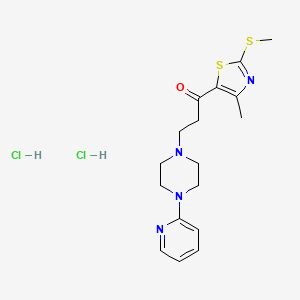

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
